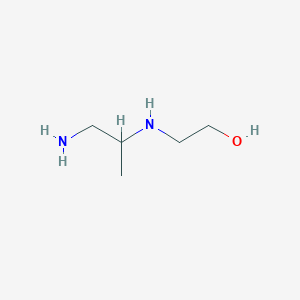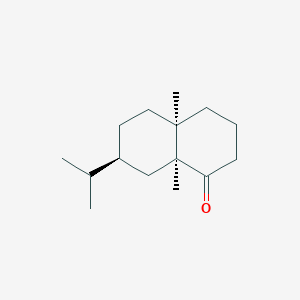
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, commonly known as trifluoroacetic anhydride (TFAA), is a colorless and volatile liquid that is widely used in organic synthesis as an acylating agent. TFAA is a highly reactive and efficient reagent that can acylate a wide range of compounds, including alcohols, amines, and carboxylic acids.
Mécanisme D'action
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester reacts with a variety of functional groups, including alcohols, amines, and carboxylic acids, to form acyl derivatives. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the nucleophile to form the acyl derivative. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Biochemical and Physiological Effects:
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly reactive and volatile compound that can cause irritation to the eyes, skin, and respiratory tract. It is also a potent lachrymator, which means it can cause tearing of the eyes. Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is not known to have any significant physiological effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly reactive and efficient reagent that can acylate a wide range of compounds. It is also relatively inexpensive and readily available. However, Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly volatile and reactive compound that requires careful handling and storage. It is also highly toxic and can cause irritation to the eyes, skin, and respiratory tract.
Orientations Futures
There are several areas of future research that could be explored with Acetic acid, trifluoro-, 2,6-dimethylphenyl ester. One area of interest is the development of new synthetic methodologies using Acetic acid, trifluoro-, 2,6-dimethylphenyl ester as a key reagent. Another area of interest is the development of new applications for Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, such as in the synthesis of new materials or in the modification of biomolecules. Finally, there is a need for further research into the toxicity and environmental impact of Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, as well as the development of safer and more environmentally friendly alternatives.
Méthodes De Synthèse
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester can be synthesized by reacting trifluoroacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, trifluoroacetyl acetate, which then reacts with trifluoroacetic acid to yield Acetic acid, trifluoro-, 2,6-dimethylphenyl ester. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Applications De Recherche Scientifique
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is widely used in organic synthesis as an acylating agent due to its high reactivity and selectivity. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is also used in the synthesis of peptides and proteins, where it is used to protect amino groups during peptide synthesis. In addition, Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of various compounds.
Propriétés
Numéro CAS |
1842-06-4 |
|---|---|
Nom du produit |
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester |
Formule moléculaire |
C10H9F3O2 |
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
(2,6-dimethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-6-4-3-5-7(2)8(6)15-9(14)10(11,12)13/h3-5H,1-2H3 |
Clé InChI |
RBLSIARVNJXYSY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(F)(F)F |
SMILES canonique |
CC1=C(C(=CC=C1)C)OC(=O)C(F)(F)F |
Synonymes |
Trifluoroacetic acid 2,6-dimethylphenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)
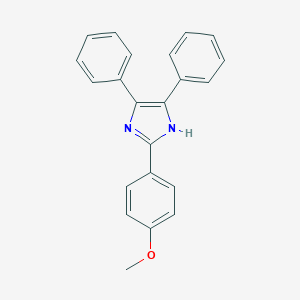

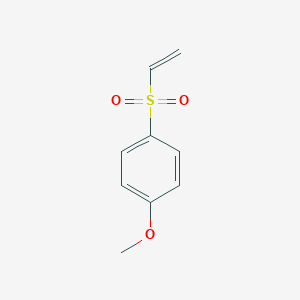
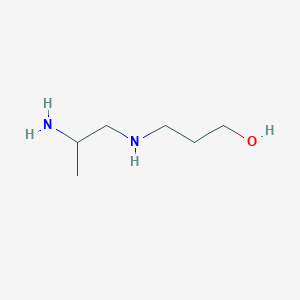
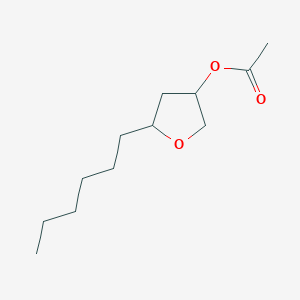
![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)
![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)

